2-Tritriacontanone

Description

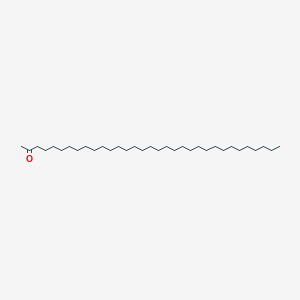

Structure

2D Structure

Properties

CAS No. |

75207-55-5 |

|---|---|

Molecular Formula |

C33H66O |

Molecular Weight |

478.9 g/mol |

IUPAC Name |

tritriacontan-2-one |

InChI |

InChI=1S/C33H66O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(2)34/h3-32H2,1-2H3 |

InChI Key |

NJPSQBXYMKTWBI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)C |

Origin of Product |

United States |

Natural Occurrence and Distribution of 2 Tritriacontanone

Identification in Microbial Degradation Pathways

While direct experimental evidence detailing the microbial degradation of 2-tritriacontanone is not extensively documented, its role as an intermediate can be inferred from the well-established metabolic pathways of long-chain n-alkanes in various microorganisms. Bacteria capable of utilizing very long-chain alkanes as a carbon source are known to employ oxidative pathways that can generate methyl ketones as metabolic intermediates.

The microbial degradation of long-chain alkanes, such as tritriacontane (B1216631) (C33), is often initiated by the action of monooxygenase enzymes. These enzymes introduce an oxygen atom into the alkane molecule. While terminal oxidation, which leads to the formation of a primary alcohol, is a common strategy, sub-terminal oxidation also occurs in several bacterial species. In this latter pathway, the oxidation takes place at a sub-terminal carbon atom, resulting in the formation of a secondary alcohol. This secondary alcohol can be further oxidized by a dehydrogenase to yield the corresponding methyl ketone, in this case, this compound.

Subsequently, the this compound would likely undergo further enzymatic degradation. One proposed mechanism for the metabolism of long-chain methyl ketones involves a Baeyer-Villiger monooxygenase, which would convert the ketone into an ester. This ester can then be hydrolyzed by an esterase to yield an alcohol and a fatty acid, both of which can be channeled into the central metabolic pathways of the microorganism, such as β-oxidation.

Several genera of bacteria have been identified as potent degraders of long-chain alkanes and are therefore potential candidates for the metabolism of this compound. These include thermophilic bacteria such as Geobacillus and Bacillus, which have demonstrated the ability to degrade n-alkanes up to C40. nih.gov Other bacteria, including species of Pseudomonas, Acinetobacter, and Rhodococcus, are also well-known for their capacity to metabolize a wide range of hydrocarbons, including long-chain alkanes. nih.govresearchgate.net The degradation of tritriacontane, the parent alkane of this compound, has been observed in marine bacterial strains, further suggesting that the microbial metabolism of this long-chain ketone is plausible in various environments. nih.gov

The following interactive data table summarizes the potential role of this compound in microbial degradation pathways based on the metabolism of analogous long-chain alkanes.

| Microorganism (Genus) | Substrate (Alkane) | Hypothesized Pathway | Potential Role of this compound |

| Geobacillus | Very Long-Chain Alkanes (e.g., C32, C40) | Sub-terminal Oxidation | Intermediate |

| Bacillus | Very Long-Chain Alkanes (e.g., C32, C40) | Sub-terminal Oxidation | Intermediate |

| Pseudomonas | Long-Chain Alkanes | Sub-terminal Oxidation | Intermediate |

| Acinetobacter | Long-Chain Alkanes | Sub-terminal Oxidation | Intermediate |

| Rhodococcus | Long-Chain Alkanes | Sub-terminal Oxidation | Intermediate |

| Marine Bacterial Strains | Tritriacontane (C33) | Sub-terminal Oxidation | Intermediate |

Biosynthetic Pathways and Metabolic Origins of 2 Tritriacontanone

General Principles of Very Long Chain Fatty Acid Biosynthesis

The carbon skeleton of 2-tritriacontanone is a very-long-chain fatty acid (VLCFA), which is defined as a fatty acid with a chain length of more than 18 carbons. nih.gov The synthesis of these molecules is a two-stage process involving de novo synthesis of long-chain fatty acids in the plastids, followed by elongation in the endoplasmic reticulum. nih.govgoogle.com

Elongase Systems and Fatty Acyl-CoA Precursors

The extension of long-chain fatty acids (LCFAs) to VLCFAs occurs in the endoplasmic reticulum (ER) and is carried out by a membrane-bound multienzyme complex known as the fatty acid elongase (FAE). nih.govrasmusfrandsen.dk This complex sequentially adds two-carbon units to a growing acyl chain, using malonyl-CoA as the carbon donor. google.comasm.org The immediate precursors for the FAE complex are long-chain acyl-CoAs (typically C16 and C18), which are activated forms of the fatty acids synthesized in the plastid and exported to the cytosol. nih.govwikipedia.org

The FAE complex catalyzes a four-step reaction cycle analogous to that of fatty acid synthesis:

Condensation : A β-ketoacyl-CoA synthase (KCS) catalyzes the initial and rate-limiting step, which is the condensation of an acyl-CoA with malonyl-CoA to form a β-ketoacyl-CoA, extending the chain by two carbons. nih.govrasmusfrandsen.dk The KCS enzyme family is large, and different KCS enzymes exhibit specificity for substrates of different chain lengths, thereby determining the final length of the VLCFA product. mdpi.comresearchgate.net

First Reduction : The β-keto group of the β-ketoacyl-CoA is reduced to a hydroxyl group by a β-ketoacyl-CoA reductase (KCR), using NADPH as the reductant. google.comrasmusfrandsen.dk

Dehydration : A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to create a double bond, forming a trans-2,3-enoyl-CoA. google.comrasmusfrandsen.dk

Second Reduction : An enoyl-CoA reductase (ECR) reduces the double bond, yielding a saturated acyl-CoA that is two carbons longer than the initial substrate. google.comrasmusfrandsen.dk

This cycle is repeated until the desired chain length, such as the C32 or C34 precursor required for this compound, is achieved. rroij.com

Table 1: Core Enzymes of the Fatty Acid Elongase (FAE) Complex

| Enzyme | Abbreviation | Function |

| β-Ketoacyl-CoA Synthase | KCS | Condenses acyl-CoA with malonyl-CoA, determining substrate specificity and chain length. asm.orgmdpi.com |

| β-Ketoacyl-CoA Reductase | KCR | Reduces the β-keto group to a hydroxyl group. google.comrasmusfrandsen.dk |

| 3-Hydroxyacyl-CoA Dehydratase | HCD | Dehydrates the hydroxyacyl-CoA to form an enoyl-CoA. google.comrasmusfrandsen.dk |

| Enoyl-CoA Reductase | ECR | Reduces the enoyl-CoA to form a saturated, elongated acyl-CoA. google.comrasmusfrandsen.dk |

De Novo Fatty Acid Synthesis in Plastids

The journey to a VLCFA begins in the plastids with de novo synthesis of LCFAs, primarily palmitic acid (C16:0) and stearic acid (C18:0). mdpi.comnih.gov This process is catalyzed by the fatty acid synthase (FAS) complex, a multi-subunit enzyme system. mdpi.com

The key steps are:

The first committed step is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). nih.gov

The FAS complex then uses acetyl-CoA as a starter unit and malonyl-ACP (the acyl carrier protein-bound form of malonyl-CoA) as the two-carbon donor in a repeating cycle of condensation, reduction, dehydration, and reduction reactions. mdpi.comfrontiersin.org

The final products, palmitoyl-ACP and stearoyl-ACP, are released as free fatty acids by acyl-ACP thioesterases and are then exported from the plastid to the cytosol, where they are activated to acyl-CoAs by long-chain acyl-CoA synthetases (LACS) before entering the elongation pathway in the ER. nih.govwikipedia.org

Mechanisms of Ketone Formation in Biological Systems

Once a VLCFA precursor of appropriate length is synthesized, it must be converted into a ketone. In plants and insects, long-chain ketones are typically components of cuticular waxes and are formed through pathways that diverge from the main fatty acid metabolism. numberanalytics.comnih.gov

Decarbonylation Pathways

The major pathway for the formation of alkanes, secondary alcohols, and ketones in plant cuticular wax is the decarbonylation pathway. nih.govnih.gov This pathway begins with the VLCFA-CoA products from the FAE complex.

Reduction to Aldehyde : A fatty acyl-CoA reductase reduces the VLCFA-CoA to a long-chain aldehyde. numberanalytics.com

Decarbonylation to Alkane : The aldehyde is then decarbonylated to produce an alkane with one less carbon atom than the original fatty acid. For example, a C34 fatty acid would yield a C33 alkane. nih.gov

Hydroxylation to Secondary Alcohol : The alkane is hydroxylated at a mid-chain carbon position by a cytochrome P450 monooxygenase. In Arabidopsis, the enzyme MAH1 (midchain alkane hydroxylase, CYP96A15) is responsible for this step, converting alkanes to secondary alcohols. nih.govresearchgate.net

Oxidation to Ketone : The secondary alcohol is subsequently oxidized to a ketone. nih.gov Evidence suggests that MAH1 may also catalyze this second oxidation step. nih.govnih.gov

This pathway primarily produces mid-chain ketones (e.g., nonacosan-15-one). However, for 2-ketones like this compound, a different mechanism is proposed. Research suggests that very-long-chain methyl ketones are formed in a manner analogous to medium-chain methyl ketones, which involves the interception of β-ketoacyl intermediates from the fatty acid elongation pathway. nih.gov This process would involve the hydrolysis of a β-ketoacyl-thioester (like β-ketoacyl-ACP or -CoA) to a β-keto acid, which then undergoes spontaneous or enzyme-catalyzed decarboxylation to yield the final methyl ketone (a 2-alkanone). nih.gov

Polyketide Synthase-like Mechanisms

Polyketide synthases (PKSs) are enzymes that, like fatty acid synthases, catalyze the condensation of acyl-CoA units to build carbon chains. rasmusfrandsen.dknih.gov However, PKSs often have less stringent reduction steps, leading to a product chain with multiple keto groups. wikipedia.org

In some plants, particularly cereals, type III PKSs are involved in the biosynthesis of wax components like β-diketones. researchgate.netnih.gov These enzymes can condense two fatty acyl units to create the diketone structure. nih.gov While this pathway is distinct from the formation of monoketones, it highlights the role of PKS-like chemistry in modifying fatty acid precursors into diverse wax compounds.

The formation of 2-alkanones can be viewed as a result of a modified fatty acid synthesis or elongation process where the β-ketoacyl intermediate is prematurely terminated and decarboxylated. nih.gov This mechanism bears resemblance to a simplified PKS reaction. In wild tomato, enzymes named Methylketone Synthase 1 (MKS1) and MKS2 are involved. MKS2, a thioesterase, hydrolyzes a β-ketoacyl-ACP intermediate from the FAS pathway, and MKS1, an atypical hydrolase, then decarboxylates the resulting β-keto acid to form a methyl ketone. google.comresearchgate.net A similar system acting on VLCFA intermediates from the FAE complex in the ER is the most plausible route for this compound synthesis.

Enzymatic Systems Involved in this compound Biogenesis

The precise enzymatic machinery dedicated to the synthesis of this compound has not been fully elucidated in a single organism. However, based on extensive research into plant and insect wax biosynthesis, a hypothetical pathway can be constructed, integrating enzymes from VLCFA elongation and ketone formation.

The synthesis of the C33 carbon chain requires the FAE complex to elongate an LCFA precursor through multiple cycles. Key rate-limiting enzymes are the KCSs, which determine the substrate specificity for each two-carbon extension. mdpi.com KCS enzymes like CER6/KCS6 in Arabidopsis are known to be involved in elongating chains up to C28 and beyond, often requiring cofactors like CER2 for activity on very long chains. mdpi.comresearchgate.net

The formation of the 2-keto group most likely proceeds via the interception of a β-ketoacyl-CoA intermediate from the FAE cycle. This proposed pathway involves two key enzymatic functions:

Thioesterase Activity : An enzyme with thioesterase activity, functionally similar to tomato MKS2 or E. coli FadM, would hydrolyze the C34-β-ketoacyl-CoA intermediate, releasing a C34-β-keto acid. google.comasm.org

Decarboxylase Activity : This β-keto acid would then be decarboxylated, losing the C1 carboxyl group as CO2, to form the C33 methyl ketone, this compound. This step can occur spontaneously but is likely catalyzed by a specific decarboxylase, analogous to tomato MKS1. researchgate.net

This pathway is distinct from the MAH1-dependent route that produces mid-chain ketones from alkane precursors.

Table 2: Proposed Enzymatic Steps and Homologous Systems for this compound Biosynthesis

| Biosynthetic Step | Proposed Enzyme Function | Known Homologous System / Enzyme | Precursor | Product |

| VLCFA Elongation | ||||

| C16/C18-CoA to C34-CoA | Fatty Acid Elongase Complex | Arabidopsis FAE (KCS, KCR, HCD, ECR) | C16/C18 Acyl-CoA | C34 Acyl-CoA |

| Ketone Formation | ||||

| Hydrolysis of Thioester | β-ketoacyl-CoA Thioesterase | Solanum habrochaites MKS2 | C34-β-Ketoacyl-CoA | C34-β-Keto Acid |

| Decarboxylation | β-keto Acid Decarboxylase | Solanum habrochaites MKS1 | C34-β-Keto Acid | This compound |

De Novo Synthetic Routes for Long-Chain Ketones

De novo synthesis provides fundamental pathways to construct complex molecules from simpler, readily available starting materials. For long-chain ketones, these routes focus on building the extensive carbon backbone through reliable and high-yielding C-C bond formation reactions.

Malonate-Type Alkylation Strategies

A classic and highly effective method for synthesizing methyl ketones is the acetoacetic ester synthesis. This strategy is analogous to the malonic ester synthesis, which produces carboxylic acids. libretexts.orgfiveable.me The acetoacetic ester synthesis specifically converts an alkyl halide into a methyl ketone, extending the carbon chain by three carbons from the original halide. pressbooks.pub

The process begins with the deprotonation of ethyl acetoacetate (B1235776) at the α-carbon, which is acidic due to its position between two carbonyl groups. A standard base like sodium ethoxide is sufficient to form the nucleophilic enolate. libretexts.orgpressbooks.pub This enolate then undergoes an SN2 reaction with a long-chain alkyl halide (e.g., a 31-carbon alkyl halide for the synthesis of this compound). The reaction is most efficient with primary alkyl halides. pressbooks.pub The final step involves hydrolysis of the ester group with aqueous acid, followed by heating to induce decarboxylation, yielding the target long-chain methyl ketone. fiveable.me

Table 1: Key Stages of Acetoacetic Ester Synthesis for a Long-Chain Ketone

| Step | Description | Reagents | Intermediate/Product |

| 1. Enolate Formation | Deprotonation of ethyl acetoacetate to form a nucleophilic enolate. pressbooks.pub | Sodium ethoxide (NaOEt) in ethanol | Enolate of ethyl acetoacetate |

| 2. Alkylation | SN2 reaction of the enolate with a long-chain alkyl halide (R-X) to form a new C-C bond. fiveable.me | Long-chain primary alkyl halide (e.g., 1-halohentriacontane) | α-(long-chain-alkyl)acetoacetic ester |

| 3. Hydrolysis & Decarboxylation | Acid-catalyzed hydrolysis of the ester followed by thermal decarboxylation to produce the final ketone. pressbooks.pub | Aqueous acid (e.g., HCl), heat | Long-chain methyl ketone |

Coupling and Hydrolysis of Acetylenes with Acid Chlorides

The synthesis of α,β-acetylenic ketones via the coupling of terminal alkynes and acyl chlorides is a powerful method, often achieved using Sonogashira-type reaction conditions. researchgate.netmdpi.com This approach is particularly suitable for preparing long-chain acetylenic ketones. mdpi.comsciforum.net The resulting alkynyl ketone can then be hydrated to yield the corresponding methyl ketone.

The initial coupling reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst (e.g., CuI). researchgate.net The reaction couples an acyl chloride with a long-chain terminal alkyne. To produce this compound, acetyl chloride would be coupled with 1-hentriacontyne. The subsequent step is the hydration of the alkyne's triple bond. This is typically achieved using a strong acid, often with a mercury salt catalyst, which follows Markovnikov's rule to produce the ketone. jackwestin.com

Table 2: Two-Step Synthesis of Long-Chain Ketones via Acetylene Coupling

| Step | Reaction Type | Catalysts/Reagents | Description |

| 1. Acyl Sonogashira Coupling | Palladium/Copper-catalyzed cross-coupling researchgate.net | PdCl₂(PPh₃)₂/CuI, base (e.g., Et₃N) | Couples an acyl chloride with a long-chain terminal alkyne to form an α,β-alkynyl ketone. mdpi.com |

| 2. Alkyne Hydration | Acid-catalyzed hydration jackwestin.com | H₂SO₄, H₂O, HgSO₄ | Adds water across the triple bond of the alkynyl ketone to yield the final methyl ketone. |

Transition Metal-Catalyzed C-C Bond Cleavage and Cross-Coupling

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions that activate and cleave strong C-C bonds, enabling novel molecular reconstructions. nih.govsnnu.edu.cnscirp.org These methods can be used to build long-chain ketones from other ketone precursors through fragment coupling. researchgate.netaminer.cn

One such strategy involves the rhodium-catalyzed cross-coupling of aryl ketones with alkenols. researchgate.net In this process, a directing group on the aryl ketone facilitates the cleavage of the Ar-C(O) bond by the metal catalyst. The resulting organometallic species then couples with an alkenol, leading to a multi-carbon homologated ketone product. researchgate.net While initially developed for aryl ketones, the principles of C-C bond activation are expanding to aliphatic systems. mdpi.com Nickel and palladium are also prominent catalysts in C-C activation and cross-coupling reactions, offering complementary reactivity. snnu.edu.cneie.grresearchgate.net For example, nickel-catalyzed reductive coupling of acid chlorides with alkyl halides can produce unsymmetrical ketones. organic-chemistry.org

Table 3: Examples of Transition Metal-Catalyzed Cross-Coupling for Ketone Synthesis

| Catalyst System | Reactants | Product Type | Reference |

| Rhodium(I) with specific ligand | Aryl ketone + Alkenol | Long-chain ketone | researchgate.netresearchgate.net |

| Nickel(II)/bis(oxazoline) with Mn⁰ | Acid chloride + Racemic secondary benzyl (B1604629) chloride | Enantioenriched acyclic α,α-disubstituted ketone | acs.org |

| Palladium/Copper | Acyl chloride + Hydrozirconated acetylene | α,β-unsaturated ketone | rsc.org |

| Nickel(0) | Carboxylic acid chloride + Alkyl iodide | Unsymmetrical dialkyl ketone | organic-chemistry.org |

Multi-Carbon Homologation of Ketones

Homologation reactions systematically lengthen a carbon chain. tcichemicals.com While many methods achieve one-carbon homologation, recent advancements have focused on multi-carbon extensions for greater efficiency. organic-chemistry.org

A notable example is the multi-carbon homologation of aryl ketones to produce long-chain ketones and aldehydes, which proceeds via transition metal-catalyzed C-C bond cleavage and subsequent cross-coupling with alkenols. researchgate.netaminer.cn Another approach utilizes phosphonate (B1237965) reagents for a two-carbon homologation of aldehydes and ketones. nih.gov In this method, a phosphonate reagent containing a protected aldehyde group first condenses with the starting ketone. Subsequent removal of the protecting group yields an α,β-unsaturated aldehyde, effectively adding two carbons to the original molecule. nih.gov Such methods provide strategic alternatives to iterative one-carbon additions for rapidly building long carbon chains.

Transformations and Derivatizations for Structural Elucidation and Functionalization

Chemical transformations are crucial not only for synthesis but also for functionalizing molecules and aiding in the determination of their structure. Nucleophilic addition reactions are a cornerstone of carbonyl chemistry and can be employed to modify or extend the carbon skeleton of ketones.

Nucleophilic Addition Reactions for Chain Extension

Nucleophilic addition to the electrophilic carbonyl carbon is a fundamental reaction of ketones. savemyexams.commedlifemastery.com Certain addition reactions are particularly useful for extending the carbon chain of a molecule. studymind.co.uk

A prime example is the formation of a cyanohydrin through the addition of hydrogen cyanide (HCN) or, more safely, an acidified solution of a cyanide salt like potassium cyanide (KCN). jackwestin.comscience-revision.co.uk The cyanide ion (:CN⁻) acts as a carbon-based nucleophile, attacking the carbonyl carbon of the ketone. savemyexams.com This attack breaks the C=O pi bond, and subsequent protonation of the resulting alkoxide intermediate yields a 2-hydroxynitrile, also known as a cyanohydrin. savemyexams.com

This reaction is synthetically important because it adds a new carbon atom to the molecule, converting a ketone into a more complex structure with two functional groups (hydroxyl and nitrile) on the same carbon. science-revision.co.uk The newly introduced nitrile group is highly versatile and can be subsequently hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways for further functionalization and chain extension.

Aldol (B89426) Condensation for Carbonyl Compound Elongation

Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. researchgate.net This reaction, which involves the dimerization of an aldehyde or ketone to form a β-hydroxy aldehyde or ketone, can be effectively utilized for elongating carbonyl compounds to produce long-chain ketones. researchgate.netlibretexts.org The fundamental transformation involves the reaction of an enolate ion with a carbonyl group, followed by dehydration to yield an α,β-unsaturated ketone. researchgate.netlibretexts.org

The success of aldol condensation in synthesizing long-chain ketones often relies on using different carbonyl reactants, a technique known as crossed or mixed aldol condensation. libretexts.org To achieve controlled synthesis and avoid a complex mixture of products, one reactant typically lacks α-hydrogens, making it a suitable acceptor electrophile. libretexts.org Aldehydes are generally more reactive as acceptors than ketones. libretexts.org A notable example is the Claisen-Schmidt reaction, which involves the condensation of a ketone with an aromatic aldehyde. libretexts.org

In the context of producing biofuels and other valuable chemicals from biomass, aldol condensation plays a crucial role in extending the carbon chain of platform molecules like furfural (B47365) and levulinic acid. researchgate.netacs.org For instance, the condensation of furfural with ketones such as acetone (B3395972) can lead to the formation of longer carbon chain compounds. researchgate.netacs.org Researchers have explored various catalysts, including solid bases like modified chitosan (B1678972) and metal-organic frameworks (MOFs), to facilitate these reactions efficiently. researchgate.netacs.org

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Reference |

| Furfural | Levulinic Acid | NaOH modified chitosan | Long-chain hydrocarbons | researchgate.net |

| Furfural | Acetone | Amine-functionalized UiO-66-NH2 | C21 oxygenate | acs.org |

| Ketones | Aryl Aldehydes | Base | α,β-unsaturated derivatives | libretexts.org |

Oxidation and Reduction Strategies in Long-Chain Ketone Synthesis

The synthesis of long-chain ketones is intrinsically linked to oxidation and reduction reactions. The oxidation of secondary alcohols provides a direct route to ketones. Various methods have been developed to achieve this transformation efficiently and selectively. For instance, nickel(II) chloride or acetate (B1210297) in the presence of commercial bleach (aqueous NaOCl) can effectively oxidize secondary alcohols to ketones. organic-chemistry.org

Conversely, the reduction of other functional groups can also lead to the formation of ketones or their precursors. While the primary focus of reduction is often the conversion of ketones to alcohols, specific strategies can be employed in a synthetic sequence leading to the desired ketone. For example, the enantioselective reduction of ketones to chiral alcohols is a valuable process, often accomplished using alcohol dehydrogenases. organic-chemistry.org

In the broader context of carbohydrate chemistry, oxidation and reduction reactions are fundamental. The aldehyde group of an aldose can be oxidized to a carboxylic acid, while the ketone group of a ketose can be oxidized to a lactone. orgosolver.com Reduction of the aldehyde group in an aldose yields an alcohol. orgosolver.com These transformations highlight the versatility of oxidation and reduction reactions in manipulating carbonyl-containing molecules.

Oxidative Functionalization of Alkanes

The direct conversion of inert C-H bonds in alkanes to functional groups, such as ketones, is a significant challenge in synthetic chemistry. nih.gov This approach, known as oxidative functionalization, offers a more direct and potentially more sustainable route to valuable chemicals from simple hydrocarbon feedstocks. nih.gov

Recent research has explored various methods to achieve this transformation. One promising approach involves electrochemical oxidation. A general electrochemical method for the oxidation of C(sp³)–H bonds in cyclic alkanes to cycloaliphatic ketones has been reported, using nitrate (B79036) salts as a mediator and molecular oxygen as a cathodic counter-reaction. nih.gov This method avoids the use of transition metals and harsh chemical oxidizers, presenting a more sustainable option. nih.gov

Another innovative technique utilizes non-thermal, atmospheric plasma processing. A pulsed dielectric barrier discharge in a He/O2 gas mixture has been used to functionalize long-chain alkanes like n-octadecane, yielding secondary alcohols and ketones as the main products. osti.govosti.gov This catalyst-free method operates at ambient conditions. osti.govosti.gov Additionally, metal-free oxidative C(sp³)–H bond functionalization of alkanes has been achieved using di-tert-butyl peroxide (DTBP) as an oxidant. rsc.org

| Alkane Substrate | Method | Key Reagents/Conditions | Primary Products | Reference |

| Cyclic Alkanes | Electrochemical Oxidation | Nitrate salts, molecular oxygen | Cycloaliphatic ketones | nih.gov |

| n-Octadecane | Pulsed Plasma Discharge | He/O2 gas mixture, atmospheric pressure | C18 secondary alcohols and ketones | osti.govosti.gov |

| Simple Alkanes | Metal-free Oxidation | Di-tert-butyl peroxide (DTBP) | α-aryl-β-alkylated carbonyl ketones | rsc.org |

The biosynthesis of methyl ketones often involves the oxidative degradation of fatty acids. frontiersin.orgnih.gov For example, the conversion of fatty acids to β-keto acyl-CoAs, followed by hydrolysis and decarboxylation, yields methyl ketones. frontiersin.org

Stereoselective Synthesis of Very Long Chain Ketones

Achieving stereocontrol in the synthesis of very long-chain ketones and related structures is crucial, particularly for compounds with biological activity. While the synthesis of this compound itself does not inherently involve stereocenters, the methodologies for constructing complex long-chain molecules often require stereoselective steps.

One notable example is the stereoselective synthesis of δ-lactones from 5-oxoalkanals, which serves as a protocol for the asymmetric reduction of long-chain aliphatic ketones. nih.govcapes.gov.br This method utilizes the synergistic catalysis of a samarium ion and a mercaptan in a one-pot procedure involving acetalization, a Tishchenko reaction, and lactonization. nih.govcapes.gov.br This approach has been applied to the synthesis of insect pheromones, demonstrating its utility in creating optically active long-chain molecules. nih.govcapes.gov.br

In the realm of polyketide synthesis, which often involves long-chain structures with multiple chiral centers, stereoselective aldol reactions are paramount. nih.gov Researchers have developed methods for high 1,5-syn and 1,5-anti stereoinduction in the aldol reactions of β-siloxy methyl ketones with aldehydes. nih.gov These methods provide a pathway to construct complex polyol subunits found in many biologically active natural products. nih.gov

The stereoselective total synthesis of natural pyranones with long side chains also highlights advanced strategies for controlling stereochemistry. mdpi.com These syntheses often employ techniques such as Sharpless asymmetric epoxidation and dihydroxylation, as well as diastereoselective reductions, to install the desired stereocenters along the long aliphatic chain. mdpi.com

Microbial Biotransformation and Metabolite Profiling

Microorganisms play a critical role in the biogeochemical cycling of organic compounds. Bacteria and fungi have evolved diverse metabolic pathways to degrade complex molecules, including long-chain aliphatic ketones. nih.govasm.orgresearchgate.net The microbial degradation of ketones often proceeds via a subterminal oxidation pathway. nih.govnih.gov

The initial step in the breakdown of a long-chain ketone like 2-Tritriacontanone by many microorganisms would likely involve a Baeyer-Villiger monooxygenase (BVMO). nih.govasm.org This enzyme inserts an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. asm.org This ester is then hydrolyzed by an esterase into an alcohol and a fatty acid. researchgate.net These products can then enter central metabolic pathways to be utilized by the microorganism for energy and biomass production. researchgate.net

While specific studies on the biotransformation of this compound are scarce, the well-established pathways for the degradation of other long-chain alkyl methyl ketones by genera such as Pseudomonas and Candida provide a strong model for its likely metabolic fate in microbial systems. nih.govasm.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Tritriacontan-16-one |

| n-Alkanes |

| Primary Alcohols |

| Aldehydes |

| Alkyl Esters |

| Triterpenoids |

| β-diketones |

| Long-chain methyl ketones |

| Cuticular hydrocarbons |

| n-Alkenes |

| Methyl-branched hydrocarbons |

| Acyl lipids |

| Ester |

Advanced Analytical Characterization of 2 Tritriacontanone

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) stands as a cornerstone for the analysis of 2-Tritriacontanone, offering high sensitivity and specificity. Various MS-based approaches are employed to profile and identify this compound in a range of samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a principal technique for the analysis of volatile and semi-volatile compounds like this compound. jddtonline.info In GC-MS, the compound is first separated from other components in a mixture based on its boiling point and interaction with the chromatography column. Following separation, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI), causing it to fragment into a pattern of ions that is characteristic of its molecular structure. chemguide.co.uk

The molecular ion peak (M+) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 478.9 g/mol . nih.gov The fragmentation pattern is crucial for its identification. For aliphatic ketones, a primary fragmentation mode is α-cleavage, the breaking of the bond adjacent to the carbonyl group. miamioh.edu This results in the formation of stable acylium ions. Another common fragmentation process in long-chain molecules is the McLafferty rearrangement, which can occur if the alkyl chain is sufficiently long. miamioh.edu

GC-MS has been successfully used to identify this compound in diverse and complex samples. For instance, it has been detected as a metabolite in studies on the biodegradation of polyethylene (B3416737) by bacteria, such as Kosakonia cowanii JNU01. jmb.or.krjmb.or.kr It has also been identified as a component of the skin secretions of snakes like Vipera ammodytes and in the sloughs of Elaphe quatuorlineata, where it is part of a complex mixture of lipids and hydrocarbons. mdpi.comnih.govresearchgate.net Furthermore, this compound is found among the cuticular hydrocarbons of various insects, where these chemical profiles are used for chemotaxonomic classification. mdpi.comtandfonline.comcambridge.org

Table 1: GC-MS Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₃H₆₆O | nih.gov |

| Molecular Weight | 478.9 g/mol | nih.gov |

| CAS Number | 75207-55-5 | nih.gov |

| IUPAC Name | tritriacontan-2-one | nih.gov |

This interactive table summarizes key GC-MS identification parameters for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

For less volatile compounds or complex mixtures that are not amenable to the high temperatures of GC, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative. Ketones often have low ionization efficiencies in common LC-MS ion sources like electrospray ionization (ESI). ddtjournal.com To overcome this, chemical derivatization is frequently employed to introduce a chargeable moiety, thereby enhancing detection sensitivity. ddtjournal.com

While specific, detailed LC-MS protocols for this compound are not extensively documented in public literature, the compound has been identified in metabolomic studies using this technique. For example, in an analysis of metabolites for antibacterial activity, this compound was detected and identified using LC-MS. rsc.org General LC-MS methods for the analysis of lipids and long-chain fatty acids in biological samples are well-established and can be adapted for long-chain ketones. mdpi.com These methods often involve high-resolution mass spectrometry (HRMS) to provide accurate mass measurements, facilitating the determination of the elemental composition. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is an indispensable tool for the unambiguous structural elucidation of compounds within complex mixtures. In an MS/MS experiment, a specific ion of interest (a "precursor ion"), such as the molecular ion of this compound (m/z 478.5), is selected and isolated. This precursor ion is then subjected to fragmentation through collision-induced dissociation (CID), and the resulting "product ions" are analyzed. raco.cat

The fragmentation patterns generated in MS/MS provide detailed structural information. For long-chain methyl ketones like this compound, characteristic fragmentation would involve:

α-cleavage: Loss of the long C₃₁H₆₃ alkyl chain to produce a prominent ion at m/z 43, corresponding to the [CH₃CO]⁺ fragment.

Cleavage on the other side of the carbonyl: Loss of the methyl group to produce an [M-15]⁺ ion.

Sequential losses: A series of peaks separated by 14 mass units (CH₂ groups) resulting from the fragmentation of the long alkyl chain. libretexts.org

This detailed fragmentation fingerprint allows for precise structural confirmation, distinguishing it from isomers such as 3-Tritriacontanone or 17-Tritriacontanone. nih.govwjarr.com While specific MS/MS studies focused solely on this compound are not common, the principles are widely applied in lipidomics and metabolomics for identifying unknown ketones and aldehydes. acs.orgresearchgate.net

Ambient Ionization Mass Spectrometry (AIMS) in Direct Analysis

Ambient Ionization Mass Spectrometry (AIMS) techniques allow for the direct analysis of compounds from surfaces with minimal or no sample preparation. mdpi.com This is particularly useful for analyzing natural products in their native environment, such as on plant leaves or insect cuticles. ubc.canih.gov Techniques like Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) ionize molecules directly from a sample's surface, which are then analyzed by the mass spectrometer. mdpi.comalbany.edu

Given that this compound has been identified in plant tissues and on insect cuticles, AIMS presents a rapid and effective method for its detection. nih.govresearchgate.net For example, leaf spray MS, a variant of AIMS, allows for the direct chemical analysis of metabolites from plant tissue by applying a solvent and a high voltage to the tissue itself, creating an electrospray. nih.gov This approach could be used to map the spatial distribution of this compound and other lipids on a plant surface or to rapidly screen different species for its presence. mdpi.comscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides definitive information about the carbon-hydrogen framework of a molecule. nih.gov

High-Resolution NMR for Carbon Skeleton and Functional Group Assignment

High-resolution ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound by identifying all unique proton and carbon environments within the molecule.

In the ¹H NMR spectrum, the protons would appear in distinct regions:

A singlet at approximately δ 2.1 ppm, integrating to 3 protons, corresponding to the methyl group (C1) adjacent to the carbonyl.

A triplet at approximately δ 2.4 ppm, integrating to 2 protons, for the methylene (B1212753) group (C3) adjacent to the carbonyl.

A large, broad multiplet between δ 1.2-1.6 ppm for the numerous methylene groups (C4-C32) in the long alkyl chain.

A triplet at approximately δ 0.9 ppm, integrating to 3 protons, for the terminal methyl group (C33) at the end of the chain. nih.govstudymind.co.uk

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom:

A signal downfield at approximately δ 209 ppm for the carbonyl carbon (C2).

A signal around δ 44 ppm for the methylene carbon at C3.

A signal around δ 30 ppm for the methyl carbon at C1.

A cluster of signals between δ 22-32 ppm for the internal methylene carbons of the long chain.

A signal around δ 14 ppm for the terminal methyl carbon (C33). nih.govchemicalbook.com

Although obtaining high-resolution NMR spectra for very long-chain, waxy solids like this compound can be challenging due to solubility and relaxation properties, specialized techniques and solvents can be used. osti.govacs.org The data from NMR provides the ultimate confirmation of the carbon skeleton and the position of the ketone functional group, complementing the information derived from mass spectrometry.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-CH₃) | ~2.1 (s) | ~30 |

| C2 (C=O) | - | ~209 |

| C3 (-CH₂-) | ~2.4 (t) | ~44 |

| C4-C32 (-CH₂-)n | ~1.2-1.6 (m) | ~22-32 |

This interactive table presents the expected NMR chemical shifts for this compound based on established principles for long-chain ketones.

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| 2-Hentriacontanone | C₃₁H₆₂O |

| 2-Heptacosanone | C₂₇H₅₄O |

| 2-Hexadecanone | C₁₆H₃₂O |

| 2-Heptadecanone | C₁₇H₃₄O |

| 2-Nonacosanone | C₂₉H₅₈O |

| 2-Nonadecanone | C₁₉H₃₈O |

| 2-Pentacosanone (B3207937) | C₂₅H₅₀O |

| This compound | C₃₃H₆₆O |

| 3-Tritriacontanone | C₃₃H₆₆O |

| 4-Tritriacontanone | C₃₃H₆₆O |

| 9-Heptadecanone | C₁₇H₃₄O |

| 9-Octadecanone | C₁₈H₃₆O |

| 10-Nonadecanone | C₁₉H₃₈O |

| 10-Octacosanone | C₂₈H₅₆O |

| 10-Tricosanone | C₂₃H₄₆O |

| 17-Tritriacontanone | C₃₃H₆₆O |

| Cholesterol | C₂₇H₄₆O |

| Dotriacontane | C₃₂H₆₆ |

| Eicosane | C₂₀H₄₂ |

| Heptacosane | C₂₇H₅₆ |

| Hexacosane | C₂₆H₅₄ |

| Nonacosane | C₂₉H₆₀ |

| Octadecane | C₁₈H₃₈ |

| Pentacosane | C₂₅H₅₂ |

| 2-Methylhexacosane | C₂₇H₅₆ |

| 7-Methylheptacosane | C₂₈H₅₈ |

Isotopic Labeling in NMR Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. ckisotopes.com In the context of large aliphatic molecules like this compound, the complexity of the ¹H and ¹³C NMR spectra, characterized by significant signal overlap in the aliphatic region, can hinder unambiguous resonance assignment. Isotopic labeling, the selective incorporation of isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), offers a strategic solution to this challenge. sigmaaldrich.com

While direct isotopic labeling studies on this compound are not extensively documented, the principles are well-established in the study of large biomolecules and complex organic mixtures. acs.orgresearchgate.net For a molecule like this compound, selective ¹³C enrichment at specific positions in the carbon chain would be particularly informative. This can be achieved through the use of ¹³C-labeled precursors in a synthetic route. For instance, a Grignard reaction between a ¹³C-labeled methyl magnesium halide and a long-chain aldehyde would specifically label the methyl carbon adjacent to the carbonyl group.

The primary advantage of this approach is the significant enhancement of the ¹³C NMR signal for the labeled carbon, allowing for its unambiguous identification. Furthermore, it facilitates the use of advanced NMR experiments, such as INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment), to trace carbon-carbon connectivities from the labeled site.

Perdeuteration, the substitution of most protons with deuterium, is another powerful isotopic labeling strategy that dramatically simplifies ¹H NMR spectra by removing most proton signals and reducing relaxation effects for the remaining protons. ckisotopes.com In a hypothetical study of this compound, perdeuteration with selective protonation at the methyl group (C1) would make it possible to study the local environment and dynamics of this specific group with high resolution and sensitivity. ckisotopes.comunl.pt

Table 1: Hypothetical Isotopic Labeling Strategies for NMR Analysis of this compound

| Labeling Strategy | Isotope(s) Used | Target Site(s) | Key Advantage | Relevant NMR Experiments |

| Selective Enrichment | ¹³C | C-1 and/or C-2 | Unambiguous assignment of key carbon signals | ¹³C{¹H}, DEPT, INADEQUATE |

| Perdeuteration with Selective Protonation | ²H, ¹H | All positions except C-1 | Simplified ¹H spectrum, study of specific methyl group dynamics | ¹H NMR, NOESY, Relaxation studies |

| Uniform ¹³C Labeling | ¹³C | All carbon atoms | Enables complete assignment of the carbon backbone | 2D and 3D correlation spectroscopy (e.g., HSQC, HMBC) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. caltech.edu The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of covalent bonds. savemyexams.com The IR spectrum of this compound is expected to be dominated by features characteristic of a long-chain aliphatic ketone.

The most diagnostic absorption for this compound is the strong carbonyl (C=O) stretching vibration. For saturated aliphatic ketones, this peak typically appears in the range of 1705-1725 cm⁻¹. The long alkyl chain will give rise to strong C-H stretching absorptions in the 2850-2960 cm⁻¹ region and C-H bending vibrations around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock). libretexts.org The presence of a long methylene chain is also indicated by a characteristic rocking vibration around 720-730 cm⁻¹.

While a standard IR spectrum confirms the presence of the ketone functional group and the aliphatic nature of the molecule, it provides limited information about the precise length of the carbon chain or the position of the carbonyl group. However, it is an invaluable tool for initial characterization and for monitoring reactions involving the carbonyl group.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond | Vibrational Mode | Intensity |

| 2955 - 2965 | C-H (in CH₃) | Asymmetric Stretch | Strong |

| 2870 - 2880 | C-H (in CH₃) | Symmetric Stretch | Medium |

| 2915 - 2935 | C-H (in CH₂) | Asymmetric Stretch | Strong |

| 2845 - 2860 | C-H (in CH₂) | Symmetric Stretch | Strong |

| 1705 - 1725 | C=O | Stretch | Strong |

| ~1465 | C-H | Scissoring (CH₂) | Medium |

| ~1375 | C-H | Rocking (CH₃) | Medium |

| 720 - 730 | C-H | Rocking (-(CH₂)n-, n ≥ 4) | Medium |

Chromatographic Separation Techniques

Chromatography is indispensable for the isolation and purification of this compound from complex mixtures, as well as for assessing its purity. Given its high molecular weight and low polarity, specific chromatographic techniques are required for effective analysis.

HPLC and its advanced counterpart, UHPLC, are powerful techniques for the separation of high-molecular-weight, non-volatile compounds. waters.combiolab.com.sg For a non-polar compound like this compound, reversed-phase chromatography is the method of choice. In this mode, a non-polar stationary phase (e.g., C18 or C30) is used with a polar mobile phase.

The separation of long-chain ketones often requires a mobile phase with a high percentage of a non-polar organic solvent to ensure sufficient elution. shimadzu.com A gradient elution, where the mobile phase composition is changed over time, is typically employed, starting with a more polar mixture and moving to a less polar one (e.g., from a high percentage of acetonitrile (B52724) in water to a high percentage of isopropanol (B130326) or tetrahydrofuran). thermofisher.com UHPLC, which utilizes columns with smaller particle sizes (sub-2 µm), offers significantly higher resolution and faster analysis times compared to traditional HPLC. chromatographyonline.com

Detection of this compound can be challenging as it lacks a strong UV chromophore. chromatographyonline.com Therefore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are more suitable. Alternatively, derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be performed to allow for UV detection. waters.com

Table 3: Exemplar HPLC/UHPLC Conditions for Long-Chain Ketone Analysis

| Parameter | HPLC | UHPLC |

| Column | C18 or C30, 5 µm particle size, 4.6 x 250 mm | C18 or C30, <2 µm particle size, 2.1 x 100 mm |

| Mobile Phase | Gradient of Acetonitrile/Isopropanol | Gradient of Acetonitrile/Methanol (B129727) |

| Detector | ELSD, CAD, or UV (with derivatization) | ELSD, CAD, or Mass Spectrometry (MS) |

| Flow Rate | 0.8 - 1.5 mL/min | 0.3 - 0.6 mL/min |

| Column Temperature | 30 - 50 °C | 40 - 60 °C |

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. rsc.org SFC is particularly well-suited for the separation of non-polar, high-molecular-weight lipids and related compounds. nih.gov The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies compared to HPLC. chromatographyonline.com

For the analysis of this compound, a mobile phase of supercritical CO₂ with a small percentage of a polar organic modifier, such as methanol or ethanol, would likely be used to modulate retention times. rsc.org The separation is typically performed on packed columns similar to those used in HPLC. SFC is considered a "green" technology due to the reduced use of organic solvents. chromatographyonline.com Detection can be achieved with a flame ionization detector (FID), which provides a uniform response for hydrocarbons, or by coupling to a mass spectrometer (SFC-MS). rsc.org

While conventional gas chromatography (GC) can be used for the analysis of this compound, complex samples containing numerous isomers or other long-chain compounds may suffer from co-elution. mdpi.com Comprehensive two-dimensional gas chromatography (GC×GC) provides a significant increase in peak capacity and resolution by employing two columns with different stationary phases connected by a modulator. sepsolve.comlabcompare.comwikipedia.org

In a typical GC×GC setup for analyzing a complex lipid extract containing this compound, the first dimension column would be a non-polar phase, separating compounds based on their boiling points. sepsolve.com The effluent from this column is then trapped and re-injected in sharp pulses onto a second, shorter column with a polar stationary phase, which provides a different separation mechanism based on polarity. researchgate.net This results in a highly structured two-dimensional chromatogram where compounds of the same class (e.g., ketones, alkanes) often appear in distinct regions, facilitating their identification.

Computational Chemistry in Support of Structural Analysis

Computational chemistry serves as a powerful predictive tool that can complement experimental data for structural analysis. routledge.comunesp.br Using quantum mechanical methods, it is possible to predict various properties of this compound that can aid in the interpretation of spectroscopic data.

For instance, Density Functional Theory (DFT) calculations can be used to predict the ¹³C and ¹H NMR chemical shifts of this compound. By comparing the calculated spectrum with the experimental one, a higher degree of confidence in the structural assignment can be achieved. Similarly, the vibrational frequencies for the IR spectrum can be calculated and compared to the experimental data to confirm the assignment of key absorption bands, such as the C=O stretch. unipd.it

Furthermore, computational models can be used to explore the conformational landscape of the long alkyl chain of this compound. This can provide insights into the molecule's three-dimensional structure and how it might interact with other molecules or surfaces, which is particularly relevant if the compound is part of a larger biological assembly.

Table 4: Applications of Computational Chemistry in the Analysis of this compound

| Computational Method | Predicted Property | Application in Structural Analysis |

| Density Functional Theory (DFT) | NMR Chemical Shifts | Aids in the assignment of complex ¹H and ¹³C NMR spectra. |

| Time-Dependent DFT (TD-DFT) | UV-Vis Absorption Spectrum | Predicts electronic transitions (of limited use for this molecule unless derivatized). |

| DFT/Hartree-Fock | IR Vibrational Frequencies | Confirms the assignment of experimental IR absorption bands. |

| Molecular Mechanics/Dynamics | Conformational Analysis | Explores stable 3D structures and flexibility of the alkyl chain. |

Density Functional Theory (DFT) for Conformation and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a cornerstone of computational chemistry for calculating molecular properties and predicting chemical reactivity. mdpi.comresearchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. wikipedia.org

For a large aliphatic ketone like this compound, DFT calculations are instrumental in determining its ground-state geometry and electronic characteristics. The process begins with a geometry optimization, where the algorithm systematically alters the molecule's structure to find the lowest energy conformation. Given the long, flexible 31-carbon chain attached to the carbonyl group, this compound can adopt numerous conformations. DFT calculations can identify the most stable, low-energy conformer by minimizing the forces on each atom.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. The molecular electrostatic potential (MESP) map, for instance, can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. mdpi.comnih.gov For this compound, the MESP would highlight the electron-rich region around the carbonyl oxygen, indicating its potential to act as a hydrogen-bond acceptor, a key factor in its intermolecular interactions. nih.govmdpi.com

Furthermore, DFT provides access to the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity.

While specific DFT studies exclusively on this compound are not prevalent in published literature, the table below represents typical data that would be generated from such an analysis, based on the known principles of applying DFT to long-chain ketones.

| Calculated Property | Description | Predicted Value/Characteristic for this compound |

|---|---|---|

| Ground State Energy | The total electronic energy of the molecule in its most stable conformation. | A large negative value, indicative of a stable molecule. |

| Dipole Moment | A measure of the net molecular polarity. | A modest value arising primarily from the C=O bond, with the long nonpolar alkyl chain diminishing the overall molecular polarity. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Localized primarily on the carbonyl oxygen's lone pair electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Localized on the π* antibonding orbital of the carbonyl group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A relatively large gap, suggesting high kinetic stability typical of saturated long-chain ketones. |

| Molecular Electrostatic Potential (MESP) | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. | Negative potential (red) localized on the carbonyl oxygen; positive potential (blue) around the carbonyl carbon and hydrogens. |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over time. nmcg.nic.in It is particularly valuable for understanding how a molecule like this compound behaves in a biological environment and how it interacts with other molecules, such as proteins or lipid membranes. conicet.gov.arresearchgate.net The simulation numerically solves Newton's equations of motion for a system of interacting particles, generating a trajectory that reveals the molecule's dynamic behavior. nmcg.nic.in

While direct MD simulation studies on this compound are limited, research on its close isomer, 4-tritriacontanone, provides significant insight into its likely intermolecular behavior. researchgate.netresearchgate.net In these studies, MD simulations were used to examine the stability and interactions of 4-tritriacontanone when bound to a protein target, dihydroorotase. researchgate.netresearchgate.net

The stability of the molecule within a protein's binding site is a key parameter assessed through MD simulations. This is often quantified by calculating the Root Mean Square Deviation (RMSD) of the molecule's atoms from their initial position over the course of the simulation. A low and stable RMSD value suggests that the molecule remains securely bound in a stable conformation. researchgate.net For 4-tritriacontanone, simulations showed that the protein-ligand complex was stable. researchgate.net

Another important analysis, the Root Mean Square Fluctuation (RMSF), measures the average deviation of individual atoms or residues over time, indicating the flexibility of different parts of the system. researchgate.net For a long-chain ketone, this can reveal how the flexible alkyl tail moves and adapts within a binding pocket.

MD simulations are paramount for characterizing the specific non-covalent interactions that govern molecular binding. Due to its long, nonpolar alkyl chain, the primary interactions for this compound are expected to be hydrophobic and van der Waals forces. researchgate.net The carbonyl group, however, can participate in more specific polar interactions, such as hydrogen bonding with suitable donor groups in a protein or solvent molecules. conicet.gov.arresearchgate.net In the study of 4-tritriacontanone, it was found to be involved mainly in hydrophobic interactions within the protein's binding pocket. researchgate.net The radial distribution function (RDF) can also be calculated from MD trajectories to determine the probability of finding one atom at a certain distance from another, providing detailed information about the structuring of solvent molecules or interacting partners around the ketone. researchgate.net

The findings from MD simulations are critical for understanding how a molecule's structure translates to its function and interactions at a molecular level.

| Simulation Parameter/Analysis | Description | Key Findings (Inferred from 4-Tritriacontanone Studies) |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average change in displacement of atoms for the molecule, indicating conformational stability when bound. researchgate.net | The complex remains stable over the simulation time, with RMSD values plateauing below 3 Å. researchgate.net |

| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of different regions of the molecule and its binding partner. researchgate.net | The long alkyl chain exhibits higher flexibility, while the portion near the binding site shows reduced fluctuation. |

| Protein-Ligand Interactions | Identifies and quantifies the non-covalent bonds (H-bonds, hydrophobic, ionic) between the molecule and its target. | Dominated by hydrophobic and van der Waals interactions involving the long alkyl chain. Potential for hydrogen bonding via the carbonyl oxygen. researchgate.net |

| Radius of Gyration (Rg) | Measures the compactness of the molecule or complex over time. | A stable Rg value indicates the complex maintains its overall shape and does not unfold or dissociate. |

Biological and Ecological Functions of 2 Tritriacontanone

Role in Plant Physiology and Environmental Adaptation

As a constituent of the plant cuticle, 2-Tritriacontanone is integral to the plant's primary defense against a hostile terrestrial environment. encyclopedie-environnement.orgnih.govfrontiersin.org The cuticle, a blend of cutin and waxes including long-chain ketones, is fundamental to a plant's ability to manage water, withstand environmental stressors, and defend against disease. researchgate.net

The primary function of the epicuticular wax layer is to prevent uncontrolled water loss from the plant's aerial surfaces. encyclopedie-environnement.orgresearchgate.net Compounds like this compound contribute to the hydrophobicity of the cuticle, forming a barrier that restricts non-stomatal water transpiration. mdpi.com This is crucial for maintaining the plant's internal water balance, or homeostasis, especially in arid conditions. While specific data on this compound's direct impact on transpiration rates are not available, the general properties of its chemical class are well-established.

Table 1: General Functions of Epicuticular Wax Components in Plant Water Regulation

| Component Class | Primary Function | Mechanism of Action |

| Long-chain Alkanes | Reduce cuticular permeability | Form a hydrophobic barrier, preventing water vapor diffusion. |

| Long-chain Ketones (e.g., this compound) | Contribute to barrier integrity | Intercalate with other wax components to create a dense, water-repellent layer. |

| Primary Alcohols | Influence wax crystallinity | Affect the structural organization and efficiency of the water barrier. |

| Esters | Enhance barrier properties | Increase the overall hydrophobicity and robustness of the cuticular layer. |

Note: This table represents the general functions of chemical classes found in epicuticular wax. Direct experimental data for this compound's specific contribution is limited.

The epicuticular wax layer provides crucial protection against a range of non-living environmental threats. frontiersin.org The accumulation and composition of these waxes, including ketones, are often altered in response to stress, indicating their role in adaptation. researchgate.net

Drought and Heat Stress: A thicker wax layer, which would include components like this compound, is a common adaptation in plants from arid environments. It not only reduces water loss but also helps in reflecting excess solar radiation, thereby mitigating heat stress. mdpi.com

UV Radiation: The cuticle, with its waxy components, serves as a screen against harmful UV-B radiation, which can damage cellular structures like DNA. encyclopedie-environnement.orgresearchgate.net

The cuticle is the first line of defense against microbial pathogens such as fungi and bacteria. encyclopedie-environnement.orgnih.gov Epicuticular waxes can inhibit pathogen adhesion, germination, and penetration. While pathogens can secrete enzymes to degrade the cuticle, the breakdown products, potentially including derivatives of ketones like this compound, can act as signals that trigger the plant's defense responses. encyclopedie-environnement.orgfrontiersin.org The physical integrity of the wax layer, to which this compound contributes, is therefore a key determinant in the outcome of plant-pathogen encounters. nih.gov

Ecological Significance in Insect-Plant Interactions

The chemical composition of the plant surface is a primary source of information for insects, influencing their most critical behaviors. plantprotection.plresearchgate.net As a surface chemical, this compound likely functions as a semiochemical—a chemical involved in communication. plantprotection.plwikipedia.org

The decision of an insect to lay its eggs (oviposition) or to feed on a plant is heavily mediated by contact chemoreception of surface compounds. researchgate.net Allelochemicals in the epicuticular wax can act as stimulants or deterrents. mdpi.comnih.gov For instance, a study on maize revealed that tritriacontane (B1216631) (the C33 alkane) in the epicuticular wax was involved in host plant recognition by an oligophagous moth. researchgate.net It is highly probable that the corresponding ketone, this compound, plays a similar role in signaling to specific insect species, though direct studies are wanting.

Table 2: Potential Effects of Epicuticular Wax Ketones on Insect Behavior

| Insect Behavior | Potential Effect of this compound | Observed Effects of Related Compounds |

| Oviposition | May act as a stimulant for specialist insects or a deterrent for generalist insects. | Specific wax components guide host selection for many insect species. researchgate.net |

| Feeding | Could contribute to the surface chemistry that either encourages or deters feeding. | Plant surface chemicals are known to be feeding deterrents or stimulants. mdpi.com |

Note: This table outlines potential roles based on the functions of epicuticular waxes and related compounds. Specific bioassay data for this compound is not currently available in the reviewed literature.

The micro-structure and chemical nature of the epicuticular wax can create a challenging surface for insects to walk on or attach to. nih.gov Crystalline wax structures can be slippery, preventing insects from gaining a foothold. nih.gov The chemical properties of the wax components, including ketones, contribute to this effect. This can be a form of physical defense, making it more difficult for herbivorous insects to access the plant tissue or for predatory insects to move effectively on the plant surface. researchgate.netnih.gov

Chemical Communication in Animal Systems

The intricate world of animal communication relies heavily on chemical signals, with specific compounds conveying complex information between individuals. Among these chemical messengers, very long-chain methyl ketones such as this compound play a significant role, particularly in vertebrates. These molecules, components of skin lipids, act as pheromones that can influence behavior and mediate recognition processes essential for reproduction and social interactions. nih.govnih.gov

Pheromonal Activity and Behavioral Modulation in Vertebrates

Pheromones are chemical signals released by an individual that elicit a specific response in a member of the same species. oup.com In vertebrates, these signals can modulate a wide array of behaviors, including mate attraction and courtship. nih.govoup.com Long-chain methyl ketones (C29–C37), including this compound, have been identified as key components of the sex attractiveness pheromone in several reptile species. nih.govresearchgate.netresearchgate.net

Research on the red-sided garter snake, Thamnophis sirtalis parietalis, has been particularly revealing. The female sex attractiveness pheromone in this species is a complex mixture of 13 long-chain saturated and monounsaturated methyl ketones. researchgate.netresearchgate.net While unsaturated ketones like (Z)-24-tritriaconten-2-one are major components, their saturated analogs, such as this compound, are also present in the blend. researchgate.netresearchgate.net Field bioassays using synthetic versions of these compounds have demonstrated their biological activity. When presented with synthetic pheromone components, both individually and as a mixture approximating the natural blend, male garter snakes exhibited courtship behavior. researchgate.netresearchgate.netresearchgate.net This indicates that this compound, as part of this chemical bouquet, contributes to the elicitation of reproductive behaviors in males.

In other snake species, such as the nose-horned viper (Vipera ammodytes), this compound has also been detected in the skin secretions, suggesting a potential role in their chemical communication systems. nih.govmdpi.com Similarly, studies on the leopard gecko, Eublepharis macularius, found that long-chain methyl ketones were uniquely present in the skin lipids of females and are believed to function as sex recognition pheromones. oregonstate.edu The production of these pheromones in snakes is often linked to their integumental lipids and can be influenced by hormones. nih.govmdpi.com

Table 1: Pheromonal Activity of this compound and Related Ketones in Vertebrates

| Vertebrate Species | Compound(s) | Observed Pheromonal Role/Behavioral Effect | Source |

|---|---|---|---|

| Red-sided Garter Snake (Thamnophis sirtalis parietalis) | This compound, (Z)-24-tritriaconten-2-one, 2-pentatriacontanone, and other long-chain methyl ketones (C29-C37) | Component of the female sex attractiveness pheromone blend; elicits courtship behavior in males. | researchgate.netresearchgate.net |

| Nose-horned Viper (Vipera ammodytes) | This compound, 2-pentacosanone (B3207937), 2-heptacosanone, 2-hentriacontanone | Detected in skin secretions, suggesting a role in chemical communication. Two ketones, 2-pentacosanone and 2-heptacosanone, were present in many samples. | nih.govmdpi.com |

| Leopard Gecko (Eublepharis macularius) | Long-chain methyl ketones (unspecified) | Found uniquely in female skin lipids; proposed to function as sex recognition pheromones, eliciting courtship from males. | oregonstate.edu |

Contribution to Species and Sex Recognition

The ability to distinguish between sexes and to identify suitable mates of the same species is fundamental for successful reproduction. Chemical cues are a primary mechanism for this recognition in many reptiles. nih.govoregonstate.edu The specific composition of the pheromonal blend in skin lipids can act as a chemical "signature," allowing for precise identification.

In garter snakes, males demonstrate a preference for the chemical trails of conspecific, reproductive females, and this discrimination is mediated by the unique mixture of long-chain methyl ketones on the female's skin. researchgate.netresearchgate.net The presence of compounds like this compound within this species-specific blend helps ensure that courtship efforts are directed correctly, thus acting as a reproductive isolating mechanism. researchgate.net

Similarly, in the leopard gecko, males rely on skin-derived chemical signals to determine the sex of other individuals. oregonstate.edu Males exhibit courtship behavior toward females but agonistic behavior toward other males. An initial analysis of their skin lipids revealed that while both sexes share common fatty acids, certain steroids were unique to males, and long-chain methyl ketones were unique to females. This clear sex-based difference in chemical profiles strongly supports the role of these ketones in sex recognition. oregonstate.edu When females were in the process of shedding their skin, a time when these chemical cues might be obscured, males responded to them with the same aggressive behavior they showed toward other males, further highlighting the importance of these skin lipids in mediating social and reproductive interactions. oregonstate.edu

Biodegradation and Environmental Fate

Very long-chain ketones, like other hydrocarbons, are subject to microbial degradation in the environment. This natural process is a key component of the carbon cycle and forms the basis for bioremediation technologies aimed at cleaning up contaminated sites.

Microbial Degradation Mechanisms

The microbial breakdown of long-chain ketones is often linked to the degradation pathways for long-chain alkanes. nih.govfrontiersin.org A primary mechanism involves sub-terminal oxidation. In this pathway, an alkane is first oxidized at a non-terminal carbon atom to form a secondary alcohol. nih.govfrontiersin.orgresearchgate.net This alcohol is then further oxidized to the corresponding ketone. nih.govfrontiersin.org

The crucial next step in the degradation of the ketone is an oxidation reaction catalyzed by a Baeyer-Villiger monooxygenase (BVMO). nih.govasm.org This enzyme inserts an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. nih.govasm.org This ester is then hydrolyzed by esterase enzymes into an alcohol and a fatty acid. nih.govfrontiersin.org These smaller, more soluble molecules can then be readily assimilated by microorganisms and funneled into central metabolic pathways, such as the β-oxidation pathway, for energy production. nih.gov

This sub-terminal oxidation pathway, followed by a Baeyer-Villiger reaction, has been identified in various bacteria, including some Pseudomonas and Rhodococcus species, and appears to be a more common strategy for alkane and ketone degradation than previously thought. researchgate.netasm.org While much of the detailed enzymatic research has focused on shorter-chain ketones, the fundamental steps of carboxylation or oxygenase-mediated activation are common principles in ketone metabolism by both aerobic and anaerobic bacteria. researchgate.netkarger.commicrobiologyresearch.org

Table 2: Key Microbial Degradation Pathway for Very Long-Chain Ketones

| Step | Process | Key Enzyme Class | Intermediate/Product | Source |

|---|---|---|---|---|

| 1 | Sub-terminal Oxidation of Alkane | Alkane Hydroxylase / Monooxygenase | Secondary Alcohol | nih.govfrontiersin.org |

| 2 | Oxidation of Alcohol | Alcohol Dehydrogenase | Ketone (e.g., this compound) | asm.org |

| 3 | Ketone Oxidation | Baeyer-Villiger Monooxygenase (BVMO) | Ester | nih.govfrontiersin.orgasm.org |

| 4 | Ester Hydrolysis | Esterase | Alcohol and Fatty Acid | nih.govfrontiersin.org |

| 5 | Further Metabolism | Various (e.g., β-oxidation enzymes) | Acetyl-CoA, CO₂, H₂O | nih.gov |

Bioremediation Potential of Very Long Chain Ketones

Bioremediation is an engineered technology that utilizes the metabolic capabilities of microorganisms to break down environmental contaminants into less harmful substances. nih.govepa.gov This approach is considered environmentally sustainable and cost-effective for treating sites polluted with petroleum hydrocarbons, which include long-chain alkanes and their derivatives like ketones. frontiersin.orgumk.pl

The presence of microorganisms capable of degrading very long-chain ketones is crucial for the natural attenuation of hydrocarbon contamination. The bioremediation potential lies in harnessing and enhancing these microbial processes. frontiersin.org Strategies often involve biostimulation, where the growth of indigenous hydrocarbon-degrading microbes is encouraged by adding nutrients like nitrogen and phosphorus, or bioaugmentation, which involves introducing specific, highly efficient microbial strains to the contaminated site. frontiersin.org

Since very long-chain ketones are often waxy solids with low water solubility, their bioavailability can be a limiting factor in bioremediation. frontiersin.org However, higher temperatures can decrease the viscosity and enhance the diffusion of long-chain compounds, and some microorganisms produce biosurfactants that help emulsify and solubilize hydrophobic substrates, making them more accessible for degradation. frontiersin.orgumk.pl The microbial pathways that degrade long-chain ketones to fatty acids and alcohols are significant because these products are more easily metabolized, leading to the complete mineralization of the original pollutant. nih.gov Therefore, understanding the microbial ecology and degradation pathways for compounds like this compound is essential for developing effective bioremediation strategies for environments contaminated with long-chain hydrocarbons. frontiersin.orgresearchgate.net

Research Frontiers and Future Directions in 2 Tritriacontanone Studies

Advancements in Targeted and Sustainable Synthesis

The future of 2-Tritriacontanone research is intrinsically linked to the development of more efficient and environmentally friendly methods of production. Traditional synthesis of long-chain ketones can be complex and may rely on unsustainable practices. mdpi.com Modern synthetic strategies are increasingly focused on targeted and sustainable approaches.

Key areas of advancement include:

Catalytic Innovations : The development of novel catalysts is a primary focus. For instance, palladium-catalyzed reactions are being explored to create long-chain ketones with high precision and yield. nih.govresearchgate.net These methods often involve the cleavage of carbon-carbon bonds in more readily available precursor molecules. nih.govresearchgate.net

Green Chemistry Principles : Researchers are actively seeking to replace harsh reagents and solvents with more benign alternatives. This includes exploring biocatalytic methods and reactions that minimize waste and energy consumption.

Renewable Feedstocks : A significant long-term goal is to synthesize this compound and other long-chain ketones from renewable resources, moving away from fossil-fuel-based starting materials. mdpi.com

Table 1: Modern Synthetic Approaches for Long-Chain Ketones

| Synthetic Strategy | Description | Potential Advantages |

| Heck-Type Reactions | Palladium-catalyzed cross-coupling of aryl ketones with alkenols. nih.gov | High regioselectivity and functional group tolerance. nih.gov |

| C-C Bond Cleavage | Transition metal-catalyzed cleavage and functionalization of unstrained carbon-carbon bonds. nih.gov | Allows for the use of abundant aryl ketones as starting materials. nih.govresearchgate.net |

| Ketonization of Fatty Acids | Decarboxylation of fatty acids using heterogeneous catalysts. mdpi.com | Potential to use renewable fatty acid feedstocks. mdpi.com |

| Photocatalysis | Light-driven reactions to synthesize ketones from acyl oximes and alkenes. mdpi.com | Utilizes light as a renewable energy source. mdpi.com |

Integration of Omics Technologies for Comprehensive Lipidome Analysis

Understanding the biological role of this compound requires placing it within the broader context of the entire lipid profile, or lipidome, of an organism. The advent of "omics" technologies, particularly lipidomics, is revolutionizing this field. nih.gov

Lipidomics employs advanced analytical techniques, primarily mass spectrometry, to identify and quantify hundreds to thousands of lipid species in a biological sample. nih.gov This comprehensive approach allows researchers to:

Identify Correlations : By analyzing the entire lipidome, scientists can identify correlations between the levels of this compound and other lipids, providing clues about shared metabolic pathways or functional relationships.

Discover Biomarkers : Changes in the lipidome, including fluctuations in this compound levels, can serve as potential biomarkers for various physiological states or diseases. lipotype.com

Elucidate Metabolic Networks : Integrating lipidomics data with other omics data (genomics, transcriptomics, proteomics) can help to construct detailed models of metabolic networks, revealing how this compound metabolism is regulated and connected to other cellular processes. nih.gov